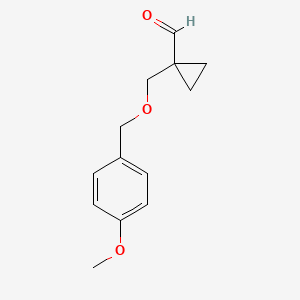

1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methoxymethyl]cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-4-2-11(3-5-12)8-16-10-13(9-14)6-7-13/h2-5,9H,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRVZEBYVKAWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC2(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl alcohol with cyclopropane-1-carbaldehyde in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carboxylic acid.

Reduction: 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

G Protein-Coupled Receptor Modulation

Recent studies indicate that compounds with similar structures can act as ligands for G protein-coupled receptors (GPCRs), which are critical in many physiological processes. The design and synthesis of related compounds have shown promise as agonists for specific GPCRs, potentially leading to therapeutic applications in treating neurological disorders .

Case Study: GPR88 Agonists

- A series of derivatives were synthesized to explore their activity on GPR88, revealing structure-activity relationships that could inform the development of new therapeutic agents targeting this receptor .

Synthesis of 4-Methoxybenzyl Esters

The compound serves as a versatile intermediate in the synthesis of 4-methoxybenzyl esters, which are valuable in organic synthesis. These esters can be utilized in various reactions, including acylation and alkylation processes, expanding their utility in synthetic methodologies .

Table 1: Synthesis Pathways for 4-Methoxybenzyl Esters

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation | Reflux with acid chlorides | 85 |

| Alkylation | SN2 reaction with alkyl halides | 90 |

| Esterification | Acid-catalyzed reaction | 95 |

Polymer Chemistry

The aldehyde functionality allows for the incorporation of this compound into polymer matrices, potentially enhancing the properties of the resulting materials. Its ability to undergo polymerization reactions can lead to novel materials with specific mechanical and thermal properties.

Case Study: Polymer Modification

- Research has demonstrated that incorporating aldehyde-containing compounds into polymer blends can improve adhesion properties and thermal stability .

Computational Studies

Mechanism of Action

The mechanism of action of 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methoxybenzyl group may also contribute to its activity by enhancing its lipophilicity and facilitating membrane penetration.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropane-1-carbaldehyde Derivatives

Key Insights

- Reactivity : The PMB-substituted compound’s bulkiness may slow nucleophilic attacks at the carbaldehyde group compared to the smaller fluoropyridinyl analog .

- Solubility : The pyrimidinyl derivative (C₁₁H₁₃N₂O₂) likely exhibits better aqueous solubility due to its heterocyclic nitrogen atoms, whereas the PMB analog is more lipophilic .

- Biological Activity: Fluorine in the pyridinyl variant (C₁₀H₁₀FNO₂) could enhance metabolic stability and bioavailability in drug design, while the PMB group’s steric effects might limit membrane permeability .

Research Findings

- Synthetic Utility : Chromone carbaldehydes (structurally related to cyclopropane analogs) are key intermediates in HIV-1 protease inhibitor synthesis, suggesting similar roles for cyclopropane carbaldehydes in medicinal chemistry .

Notes and Limitations

- Data Gaps : Experimental data (e.g., melting points, biological activity) for the target compound are absent in the provided evidence; values in Table 1 are calculated or inferred from analogs.

- Hypothesized Applications : Agrochemical uses for pyrimidinyl derivatives are speculative and based on structural trends in pesticide chemistry .

Biological Activity

Overview

1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol. This compound is notable for its unique structure, which includes a cyclopropane ring, a methoxybenzyl group, and an aldehyde functional group. These features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, which may lead to various biological effects such as modulation of enzyme activity or alteration of cellular signaling pathways. Additionally, the methoxybenzyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on cyclopropane derivatives have shown effective inhibition of cell proliferation in various cancer cell lines, including human myeloid leukemia cells (U937). These compounds were found to inhibit growth without exhibiting cytotoxic effects on normal cells .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although specific data on its efficacy compared to established antimicrobial agents is limited. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their structural analogs, providing insights into the potential applications of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(((4-Methoxybenzyl)oxy)methyl)cyclopropane-1-carbaldehyde?

- Methodological Answer : The synthesis typically involves etherification of cyclopropane-1-carbaldehyde precursors with 4-methoxybenzyl-protected alcohols. Key steps include:

- Protection of reactive groups : Use 4-methoxybenzyl (PMB) ethers to protect hydroxyl intermediates, as PMB groups are stable under acidic/basic conditions and removable via oxidation .

- Cyclopropanation : Employ transition metal catalysts (e.g., Rh(II)) or Simmons-Smith reagents for cyclopropane ring formation .

- Oxidation : Convert the primary alcohol to the aldehyde using mild oxidants like pyridinium chlorochromate (PCC) to avoid over-oxidation .

- Critical Data : NMR monitoring of intermediates (e.g., PMB-O-CH- signals at δ 4.4–4.6 ppm) ensures regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR to verify the PMB group (δ 6.8–7.3 ppm for aromatic protons) and aldehyde proton (δ 9.8–10.2 ppm) .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1720 cm) and ether C-O-C (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., CHO requires m/z 220.1099) .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C, common for aldehydes .

- Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation or cyclopropane ring opening .

- pH Sensitivity : Avoid strongly acidic/basic conditions (pH < 3 or > 10) to preserve the PMB ether and aldehyde groups .

Q. How does the compound’s solubility profile impact its use in organic reactions?

- Methodological Answer :

- Polar Solvents : Soluble in DMSO, DMF, or dichloromethane due to the polar aldehyde and ether groups .

- Nonpolar Media : Limited solubility in hexane or toluene; use co-solvents (e.g., THF) for reactions requiring nonpolar conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in cross-coupling reactions?

- Methodological Answer :

- Ring Strain : The cyclopropane’s high ring strain (~27 kcal/mol) facilitates [2+1] cycloadditions or ring-opening via transition metals (e.g., Pd-catalyzed C–H activation) .

- Steric Effects : Substituents on the cyclopropane (e.g., PMB-O-CH-) influence regioselectivity; DFT calculations can model transition states .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare C NMR chemical shifts with computational predictions (e.g., DFT at B3LYP/6-31G* level) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., cyclopropane ring conformation) with single-crystal analysis .

- Case Study : Discrepancies in aldehyde proton shifts (δ 9.8 vs. 10.2 ppm) may arise from solvent polarity; use deuterated DMSO for consistency .

Q. What strategies optimize the compound’s application in asymmetric catalysis or drug discovery?

- Methodological Answer :

- Chiral Modifications : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) to the cyclopropane or PMB group for enantioselective synthesis .

- Biological Screening : Test cytotoxicity (e.g., MTT assay) and target binding (e.g., SPR) to evaluate potential as a pharmacophore .

- Advanced Data : IC values from enzyme inhibition assays (e.g., against kinases) guide structure-activity relationship (SAR) studies .

Q. How do electronic effects of the 4-methoxybenzyl group influence reaction kinetics?

- Methodological Answer :

- Hammett Analysis : Quantify substituent effects using σ values (PMB: σ ≈ –0.27) to correlate with reaction rates .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure rate constants for PMB-mediated nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.